molecular formula C16H22FN3O3 B3981423 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane

1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane

Cat. No. B3981423
M. Wt: 323.36 g/mol
InChI Key: WJANAISEXQITQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane, also known as FMPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane involves its interaction with specific molecular targets in cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation. In addition, this compound has been shown to interact with beta-amyloid peptides and inhibit their aggregation, which is thought to contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to contribute to its anticancer activity. In addition, this compound has been found to modulate the expression of genes involved in various biological processes, including cell differentiation, inflammation, and oxidative stress. Furthermore, this compound has been shown to protect dopaminergic neurons from degeneration by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. In addition, it has been found to exhibit low toxicity in normal cells, which is important for its potential applications as a drug candidate. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which can limit its potential applications as a drug candidate.

Future Directions

There are several future directions for the research on 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane. One possible direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, future research could focus on elucidating its mechanism of action and identifying its molecular targets in cells. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications as a drug candidate for various diseases. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action involves its interaction with specific molecular targets in cells. This compound has been found to exhibit various biochemical and physiological effects in cells, including its anticancer and neuroprotective activity. Despite its advantages for lab experiments, this compound has some limitations, including its poor solubility and limited understanding of its mechanism of action. Future research could focus on optimizing its synthesis method, investigating its potential applications in other diseases, and elucidating its mechanism of action.

Scientific Research Applications

1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which is a hallmark of Alzheimer's disease. Furthermore, it has been found to protect dopaminergic neurons from degeneration, which is a characteristic feature of Parkinson's disease.

properties

IUPAC Name

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c17-13-11-16(20(21)22)15(18-5-3-1-2-4-6-18)12-14(13)19-7-9-23-10-8-19/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJANAISEXQITQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Reactant of Route 4
Reactant of Route 4
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Reactant of Route 5
Reactant of Route 5
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Reactant of Route 6
Reactant of Route 6
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.